

Unveiling the Molecular Targets of UNC6934: A

Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological targets of **UNC6934**, a potent and selective chemical probe. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Core Target and Mechanism of Action

UNC6934 is a chemical probe that primarily targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein, also known as WHSC1 or MMSET.[1][2][3][4][5] NSD2 is a histone methyltransferase responsible for the dimethylation of lysine 36 on histone H3 (H3K36me2), a mark associated with active gene transcription.[3][6]

The mechanism of action of **UNC6934** involves its binding to the canonical H3K36me2-binding pocket within the NSD2-PWWP1 domain.[3][6] This occupation antagonizes the interaction between NSD2-PWWP1 and H3K36me2-marked nucleosomes.[1][3][5] Consequently, **UNC6934** disrupts the normal chromatin localization of NSD2, leading to its accumulation in the nucleolus.[1][3][4] This effect phenocopies NSD2 protein isoforms that lack the PWWP1 domain, which are associated with translocations in multiple myeloma.[3] It is important to note that **UNC6934** does not directly inhibit the catalytic methyltransferase activity of NSD2.[6]



Quantitative Data Summary

The following tables summarize the quantitative data for **UNC6934**'s binding affinity, cellular potency, and selectivity.

Parameter	Value	Assay	Reference
Binding Affinity (Kd)	80 nM	Surface Plasmon Resonance (SPR)	[1]
91 ± 8 nM	Surface Plasmon Resonance (SPR)	[5][6]	
80 ± 18 nM	Surface Plasmon Resonance (SPR)	[7]	
Cellular Potency (IC50)	1.09 μΜ	NanoBRET assay (U2OS cells)	[1]
104 ± 13 nM	Disruption of NSD2- PWWP1 binding to H3K36me2 nucleosomes	[6]	
Cellular Potency (EC50)	1.23 ± 0.25 μM	NanoBRET assay (U2OS cells)	[8]

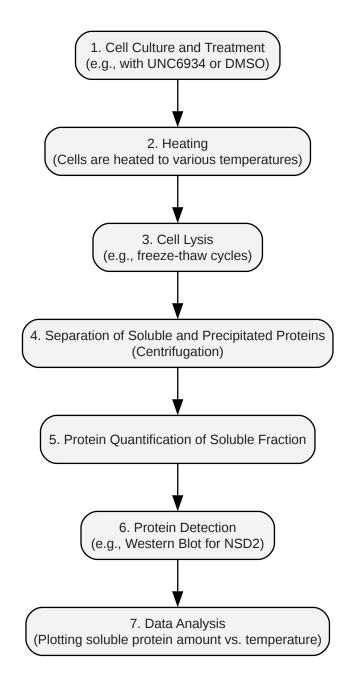


Selectivity Assessment	Details	Assay	Reference
PWWP Domains	Selective for NSD2- PWWP1 over 14 other human PWWP domains, including NSD3-PWWP1.	Differential Scanning Fluorimetry (DSF)	[1][2][7]
Methyltransferase Domains	No inhibition observed against a panel of 33 methyltransferase domains, including NSD1, NSD2, NSD3, and SETD2.	Not specified	[2]
Off-Target Profile	Profiled against 90 central nervous system receptors, channels, and transporters. The only significant off-target with a measured inhibitory constant was the human sodium-dependent serotonin transporter.	Radioligand Binding Assays	[2][8]
Off-Target Ki	Ki = $1.4 \pm 0.8 \mu M$ for the human sodium- dependent serotonin transporter.	Radioligand Binding Assays	[2][8]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of **UNC6934** in the context of NSD2 function.





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